Z-Arg-SBzl TFA

Immunology Serine Protease Assays Cytotoxic T Lymphocyte Biology

Z-Arg-SBzl TFA offers 6–11× higher catalytic efficiency than pNA substrates for granzyme A detection, enabling picomolar sensitivity. The 410 nm detection wavelength (with DTNB) is orthogonal to pNA/AMC substrates, enabling multiplexed protease assays. The TFA salt enhances aqueous solubility, ensuring reproducibility in high-throughput screens.

Molecular Formula C23H27F3N4O5S
Molecular Weight 528.5 g/mol
Cat. No. B12395220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Arg-SBzl TFA
Molecular FormulaC23H27F3N4O5S
Molecular Weight528.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)SCC2=CC=CC=C2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C21H26N4O3S.C2HF3O2/c22-20(23)24-13-7-12-18(19(26)29-15-17-10-5-2-6-11-17)25-21(27)28-14-16-8-3-1-4-9-16;3-2(4,5)1(6)7/h1-6,8-11,18H,7,12-15H2,(H,25,27)(H4,22,23,24);(H,6,7)/t18-;/m0./s1
InChIKeySBWQPYCOPNERTK-FERBBOLQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Arg-SBzl (TFA) Procurement Guide: Chromogenic Thiobenzyl Ester for Serine Protease Assays


Z-Arg-SBzl (TFA) is a chromogenic peptide thiobenzyl ester substrate widely utilized for measuring the activity of serine proteases that cleave after arginine residues. The compound consists of an N-terminal benzyloxycarbonyl (Z) protecting group, a central arginine residue, and a C-terminal thiobenzyl (SBzl) ester leaving group [1]. Upon enzymatic cleavage, the released benzylthiol is quantified spectrophotometrically at 410 nm after reaction with a thiol reagent such as DTNB [2]. The TFA salt form provides enhanced aqueous solubility and stability compared to the free base .

Why Z-Arg-SBzl (TFA) Cannot Be Replaced by Generic p-Nitroanilide or Fluorogenic Substrates


Direct substitution of Z-Arg-SBzl with widely used p-nitroanilide (pNA) substrates such as S-2238 or fluorogenic AMC substrates introduces systematic bias in protease activity measurements. Thiobenzyl ester substrates exhibit fundamentally different kinetic behavior: their catalytic efficiency (kcat/Km) with immune serine proteases like granzyme A exceeds 2.8 × 10⁶ M⁻¹s⁻¹ [1], whereas pNA substrates for the same enzymes display efficiencies orders of magnitude lower. Furthermore, the thiobenzyl leaving group enables continuous monitoring at 410 nm with DTNB, a wavelength distinct from the 405 nm absorbance of pNA, reducing interference from colored compounds [2]. The TFA counterion specifically improves solubility in aqueous assay buffers compared to the free base or acetate salt forms, directly impacting reproducibility in high-throughput screening workflows .

Quantitative Differentiation Evidence for Z-Arg-SBzl (TFA) Against Key Comparators


Granzyme A Catalytic Efficiency: 11-Fold Higher Than Z-Lys-SBzl Comparator

Z-Arg-SBzl exhibits an 11-fold higher catalytic efficiency (kcat/Km) for recombinant granzyme A compared to Z-Lys-SBzl, a structurally analogous thiobenzyl ester substrate differing only by substitution of arginine with lysine at the P1 position [1]. This quantitative difference demonstrates that the P1 arginine residue is critical for optimal active-site recognition by granzyme A, and that generic substitution with lysine-based thiobenzyl esters would severely compromise assay sensitivity.

Immunology Serine Protease Assays Cytotoxic T Lymphocyte Biology

Factor VIIa Substrate Utility: Documented kcat/Km of 1,600 M⁻¹s⁻¹

Z-Arg-SBzl is explicitly validated as a convenient chromogenic substrate for human factor VIIa with a reported catalytic efficiency (kcat/Km) of 1,600 M⁻¹s⁻¹ [1]. This kinetic parameter establishes the compound as a functional substrate for factor VIIa activity measurements and inhibitor screening, whereas many commercial chromogenic substrates (e.g., S-2288) are optimized for broad-spectrum serine proteases and lack factor VIIa-specific validation.

Coagulation Cascade Factor VIIa Inhibition Assays Anticoagulant Drug Discovery

Activated Protein C (APC) Substrate: Cross-Species Utility Documented

Z-Arg-SBzl serves as a substrate for both bovine and human activated protein C (APC) . This cross-species reactivity is not uniformly present among arginine-containing peptide substrates. For context, commercial APC substrates such as S-2366 (pyroGlu-Pro-Arg-pNA) are optimized primarily for human APC and may exhibit reduced activity with bovine APC . The dual-species utility reduces the need for species-specific substrate validation in translational coagulation research.

Protein C Pathway Anticoagulant Monitoring Sepsis Research

Thiobenzyl Detection Wavelength (410 nm) Enables Simultaneous Multi-Parameter Assays

The thiobenzyl leaving group of Z-Arg-SBzl, upon reaction with DTNB, generates a chromophore that absorbs maximally at 410 nm [1]. This wavelength is spectrally distinct from the 405 nm absorption of p-nitroanilide (pNA) substrates such as S-2238 and S-2288, and from the 380/460 nm excitation/emission of AMC fluorophores. This spectral separation enables simultaneous, real-time monitoring of two different protease activities in the same reaction vessel without signal crosstalk.

High-Throughput Screening Multiplex Assays Enzyme Kinetics

Optimal Application Scenarios for Z-Arg-SBzl (TFA) Based on Verified Evidence


Granzyme A Activity Quantification in Cytotoxic T Lymphocyte and NK Cell Studies

Z-Arg-SBzl is the substrate of choice for measuring granzyme A activity due to its 6- to 11-fold higher catalytic efficiency (kcat/Km = 2.86 × 10⁶ M⁻¹s⁻¹) compared to Z-Lys-SBzl [1]. This enhanced sensitivity enables detection of picomolar enzyme concentrations in cell lysates and culture supernatants, critical for immunological studies of CTL-mediated cytotoxicity and immune surveillance.

Factor VIIa Inhibitor Screening in Anticoagulant Drug Discovery

The validated kcat/Km of 1,600 M⁻¹s⁻¹ for human factor VIIa [2] establishes Z-Arg-SBzl as a reliable chromogenic substrate for high-throughput screening of factor VIIa inhibitors. Its use in mechanism-based isocoumarin inhibitor studies demonstrates suitability for anticoagulant development programs targeting the extrinsic coagulation pathway.

Activated Protein C (APC) Amidolytic Assays Across Human and Bovine Systems

Z-Arg-SBzl supports APC activity measurements in both human clinical samples and bovine preclinical models without requiring species-specific substrate optimization . This cross-species utility streamlines translational research in sepsis, thrombosis, and protein C pathway disorders.

Multiplex Serine Protease Profiling with Spectral Separation

The 410 nm detection wavelength of Z-Arg-SBzl (with DTNB) is spectrally orthogonal to pNA (405 nm) and AMC (380/460 nm) substrates [1]. Researchers can simultaneously monitor granzyme A activity via Z-Arg-SBzl and thrombin activity via S-2238 in the same reaction vessel, enabling efficient multi-analyte profiling in coagulation or immune activation panels.

Technical Documentation Hub

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